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6-Nonenamide, 8-methyl-, (E)- - 144018-70-2

6-Nonenamide, 8-methyl-, (E)-

Catalog Number: EVT-12700595
CAS Number: 144018-70-2
Molecular Formula: C10H19NO
Molecular Weight: 169.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6-Nonenamide, 8-methyl-, (E)-, commonly known as (E)-8-methyl-N-vanillyl-6-nonenamide, is a significant compound in the field of organic chemistry and biochemistry. It is primarily recognized for its role as a key ingredient in capsaicin, the active component responsible for the pungency in chili peppers. This compound is not only important for culinary uses but also has various applications in pharmaceuticals and food science.

Source

The compound is derived from the Capsicum species, where it is synthesized through complex biochemical pathways involving branched-chain amino acids and phenylpropanoids. The genetic locus associated with its biosynthesis has been identified, specifically linked to the capsaicin synthase enzyme encoded by the Pun1 gene in Capsicum plants .

Classification

6-Nonenamide, 8-methyl-, (E)- is classified under:

  • Chemical Class: Amides
  • Functional Group: Unsaturated fatty acid amide
  • IUPAC Name: (E)-8-methyl-N-vanillyl-6-nonenamide
Synthesis Analysis

Methods

The synthesis of 6-Nonenamide, 8-methyl-, (E)- can be achieved through several methods, primarily focusing on enzymatic and microbial pathways. Notably, recent advancements have highlighted microbial fermentation techniques as effective means of producing this compound.

  1. Microbial Fermentation: Genetically modified strains of Escherichia coli have been developed to biosynthesize 8-methyl nonanoic acid, a precursor to 6-Nonenamide, 8-methyl-, (E)-. This process involves feeding specific substrates like glucose or isobutyric acid to modified microbes that express relevant biosynthetic genes .
  2. Enzymatic Synthesis: The enzymatic activity of capsaicin synthase has been demonstrated, which catalyzes the formation of an amide bond between trans-8-methyl-6-nonenoyl-CoA and vanilloylamine . This method allows for high specificity and efficiency in producing the desired compound.

Technical Details

The synthesis typically involves:

  • Substrate Specificity: The recombinant capsaicin synthase shows high specificity for selected aliphatic CoA-esters and vanilloylamine.
  • Reaction Conditions: Optimal conditions for enzyme activity are crucial for maximizing yield and purity.
Molecular Structure Analysis

Structure

The molecular structure of 6-Nonenamide, 8-methyl-, (E)- consists of:

  • A nonene backbone with a methyl group at the eighth carbon position.
  • An amide functional group attached to a vanillyl moiety.

Data

  • Molecular Formula: C_{13}H_{17}NO_{2}
  • Molecular Weight: 219.29 g/mol
  • Structural Features: Contains a double bond between carbon atoms 6 and 7, contributing to its unsaturation.
Chemical Reactions Analysis

Reactions

The primary chemical reactions involving 6-Nonenamide, 8-methyl-, (E)- include:

  1. Amidation Reactions: Formation of amide bonds with various amines or amino acids.
  2. Oxidation Reactions: Potential conversion into other derivatives through oxidation processes.

Technical Details

The reactions are often catalyzed by specific enzymes or occur under controlled laboratory conditions to ensure selectivity and yield.

Mechanism of Action

Process

The mechanism of action for 6-Nonenamide, 8-methyl-, (E)-, particularly in biological systems, primarily involves its interaction with the TRPV1 receptor. This receptor is known to mediate pain and heat sensations.

Data

Upon binding to TRPV1:

  • It induces a conformational change leading to receptor activation.
  • This results in an influx of calcium ions into cells, contributing to the sensation of heat and pain associated with spicy foods.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a colorless to pale yellow liquid.
  • Solubility: Soluble in organic solvents such as ethanol and ether; limited solubility in water.

Chemical Properties

  • Boiling Point: Approximately 250 °C.
  • Melting Point: Not well-defined due to its liquid state under standard conditions.

Relevant analyses include infrared spectroscopy and nuclear magnetic resonance spectroscopy to confirm structural integrity and purity.

Applications

Scientific Uses

6-Nonenamide, 8-methyl-, (E)- has diverse applications:

  1. Pharmaceuticals: Used in pain relief formulations due to its TRPV1 agonist properties.
  2. Food Industry: Employed as a flavoring agent due to its pungent nature.
  3. Research Applications: Investigated for its potential therapeutic effects in managing obesity and metabolic disorders due to its influence on energy expenditure.

Properties

CAS Number

144018-70-2

Product Name

6-Nonenamide, 8-methyl-, (E)-

IUPAC Name

8-methylnon-6-enamide

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

InChI

InChI=1S/C10H19NO/c1-9(2)7-5-3-4-6-8-10(11)12/h5,7,9H,3-4,6,8H2,1-2H3,(H2,11,12)

InChI Key

YXENPUXPUOBZON-UHFFFAOYSA-N

Canonical SMILES

CC(C)C=CCCCCC(=O)N

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